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Compound of Interest

Compound Name: 1-(3-Methylphenyl)ethanamine

Cat. No.: B1308325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Methylphenyl)ethanamine (also known as 1-(m-Tolyl)ethanamine), a primary amine with

applications in pharmaceutical and chemical research. This document outlines expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols. The information herein is intended to serve as a

valuable resource for the identification, characterization, and quality control of this compound.

While direct experimental spectra for 1-(3-Methylphenyl)ethanamine are not widely available

in public repositories, the data presented is based on established spectroscopic principles and

data from the closely related isomer, 1-(4-methylphenyl)ethanamine, providing a reliable

predictive framework.

Chemical Structure and Properties
IUPAC Name: 1-(3-methylphenyl)ethanamine

Molecular Formula: C₉H₁₃N[1]

Molecular Weight: 135.21 g/mol [1]

CAS Number: 70138-19-1[1]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 1-(3-Methylphenyl)ethanamine is expected to show distinct

signals for the aromatic, methine, amino, and methyl protons.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.2-7.0 Multiplet 4H Ar-H

~4.1 Quartet 1H CH-NH₂

~2.3 Singlet 3H Ar-CH₃

~1.5 Broad Singlet 2H NH₂

~1.4 Doublet 3H CH₃-CH

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.
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Chemical Shift (δ) (ppm) Assignment

~145 Aromatic C (quaternary)

~138 Aromatic C (quaternary)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~124 Aromatic CH

~51 CH-NH₂

~25 CH₃-CH

~21 Ar-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-(3-Methylphenyl)ethanamine, a primary amine, will exhibit characteristic N-H stretching

and bending vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Sharp
N-H stretch (symmetric and

asymmetric)

3000-3100 Medium Aromatic C-H stretch

2850-2970 Medium Aliphatic C-H stretch

1580-1650 Medium to Strong N-H bend (scissoring)

1450-1600 Medium to Weak Aromatic C=C stretch

1000-1250 Medium C-N stretch

690-900 Strong
Aromatic C-H bend (out-of-

plane)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(3-Methylphenyl)ethanamine, electron ionization (EI) is a common

method.

m/z Relative Intensity Assignment

135 Moderate [M]⁺ (Molecular Ion)

120 High
[M - CH₃]⁺ (Loss of a methyl

group)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

1-(3-Methylphenyl)ethanamine sample

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(3-
Methylphenyl)ethanamine into a clean, dry vial.
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Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for ¹H and ¹³C frequencies.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are

sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number

of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
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Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

1-(3-Methylphenyl)ethanamine sample

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be

subtracted from the sample spectrum.

Sample Application: Place a small drop of the liquid 1-(3-Methylphenyl)ethanamine sample

directly onto the ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400

cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the

measurement.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a

mass spectrometer (e.g., with an Electron Ionization source).
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1-(3-Methylphenyl)ethanamine sample

Solvent (e.g., methanol or dichloromethane)

Vials and syringes

Procedure (using GC-MS):

Sample Preparation: Prepare a dilute solution of 1-(3-Methylphenyl)ethanamine in a

suitable volatile solvent (e.g., 1 mg/mL in methanol).

Instrument Setup:

Set the GC oven temperature program to ensure good separation and peak shape. A

typical program might start at 50°C and ramp up to 250°C.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Set the MS parameters: select Electron Ionization (EI) at 70 eV. Set the mass range to be

scanned (e.g., m/z 40-400).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

instrument will automatically acquire the mass spectrum of the compound as it elutes from

the GC column.

Data Analysis:

Identify the peak corresponding to 1-(3-Methylphenyl)ethanamine in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical sample like 1-(3-Methylphenyl)ethanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1308325?utm_src=pdf-body-img
https://www.benchchem.com/product/b1308325?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 1-(3-Methylphenyl)ethanamine | C9H13N | CID 4027798 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Methylphenyl)ethanamine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308325#1-3-methylphenyl-ethanamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4027798
https://pubchem.ncbi.nlm.nih.gov/compound/4027798
https://www.benchchem.com/product/b1308325#1-3-methylphenyl-ethanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1308325#1-3-methylphenyl-ethanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1308325#1-3-methylphenyl-ethanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1308325#1-3-methylphenyl-ethanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1308325?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

